molecular formula C7H11N3O2S B13060535 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13060535
M. Wt: 201.25 g/mol
InChI Key: PMFDYUCVVXUTGQ-UHFFFAOYSA-N
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Description

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring with amino and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester intermediate. This intermediate undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the pyrimidine ring.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with biological targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Biological Activity

5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (often referred to as the compound) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies. The information presented is collated from various scientific sources to ensure a broad perspective.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine ring with an amino group and a methylsulfanyl substituent. Its molecular formula is C7H12N4O2SC_7H_{12}N_4O_2S, and it has a molar mass of approximately 192.26 g/mol. The presence of the methylsulfanyl group may contribute to its biological activity by enhancing solubility and bioavailability.

PropertyValue
Molecular FormulaC7H12N4O2SC_7H_{12}N_4O_2S
Molar Mass192.26 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various pyrimidine derivatives, including the compound . The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Case Study : In a study evaluating the antibacterial effects of several pyrimidine derivatives, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

Pyrimidine derivatives are often explored for their anticancer properties due to their ability to inhibit DNA synthesis and interfere with cellular proliferation.

Research Findings : A study published in Journal of Medicinal Chemistry reported that the compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action was linked to the inhibition of thymidylate synthase, an enzyme critical for DNA replication.

Neuroprotective Effects

Emerging research indicates that some pyrimidine derivatives may possess neuroprotective properties.

Case Study : An investigation into the neuroprotective effects of similar compounds revealed that they could reduce oxidative stress and neuronal apoptosis in models of neurodegeneration. The compound's ability to modulate signaling pathways related to apoptosis suggests potential therapeutic applications in neurodegenerative diseases.

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
  • Disruption of Cell Membrane Integrity : Its interaction with bacterial cell membranes can lead to increased permeability and subsequent cell death.
  • Antioxidant Properties : The presence of sulfur in its structure may confer antioxidant capabilities, protecting cells from oxidative damage.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-amino-1-(2-methylsulfanylethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O2S/c1-13-3-2-10-4-5(8)6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)

InChI Key

PMFDYUCVVXUTGQ-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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